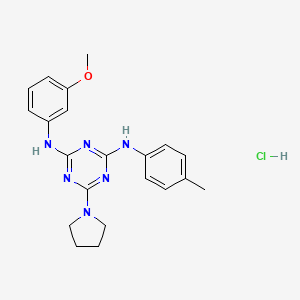

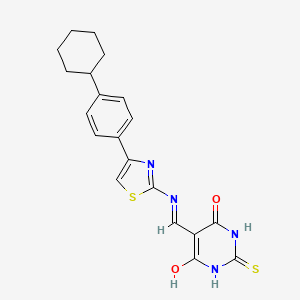

![molecular formula C24H23N3O4S2 B2496548 N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260989-84-1](/img/structure/B2496548.png)

N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals known for their diverse applications in pharmaceuticals and research due to their complex molecular structure and biological relevance. Its synthesis and analysis contribute to understanding its potential uses and properties.

Synthesis Analysis

The synthesis of compounds similar to N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, including condensation, cyclization, and functional group transformations. One method involves the use of p-methoxybenzyl N-acetylcarbamate potassium salt as a nucleophilic equivalent in the synthesis of N-alkylacetamides, showcasing the versatility of related compounds in synthetic chemistry (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of related thieno[3,2-d]pyrimidin derivatives shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. This structural feature is stabilized by intramolecular hydrogen bonding, which is crucial for the biological activity and interaction with biological targets (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of compounds within this class can be significantly varied through functional group modifications. For instance, the introduction of different substituents can alter the electronic properties, affecting the compound's reactivity towards nucleophiles and electrophiles. This versatility makes them valuable in creating a wide range of derivatives with potential biological activities (Gangjee et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular conformation and intermolecular interactions. The detailed crystallographic analysis helps understand the solid-state properties and stability, which are essential for the compound's handling and formulation (Savchenko et al., 2020).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The acetamide moiety, for instance, plays a significant role in the chemical behavior of these compounds, affecting their interaction with biological targets and reactivity in chemical syntheses (Woulfe & Miller, 1985).

Scientific Research Applications

Chemical Modification and Synthesis

Research in chemical modification and synthesis explores the creation of new compounds with potentially beneficial properties. For example, the study by Kishimoto et al. (1984) detailed the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives starting from related compounds, demonstrating potent antimicrobial activities against gram-negative bacteria, which could suggest a pathway for developing new antibiotics or antimicrobial agents (Kishimoto et al., 1984).

Antimicrobial Activity

The antimicrobial properties of related compounds have been a significant area of research. Studies like the one conducted by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antibacterial and antifungal activities, highlighting the potential of these compounds in treating infections (Hossan et al., 2012).

Anticancer Research

In the quest for new anticancer agents, compounds with similar structures have been synthesized and tested for their efficacy against cancer cell lines. For instance, Al-Sanea et al. (2020) reported on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, showing appreciable cancer cell growth inhibition, which could offer insights into designing new therapeutic agents (Al-Sanea et al., 2020).

Enzyme Inhibition

Research on enzyme inhibition explores the interaction between compounds and specific enzymes, which could lead to the development of drugs targeting various diseases. A study by Gokcen et al. (2016) on sulfonamide derivatives demonstrated their inhibitory effects on carbonic anhydrase isozymes, suggesting potential applications in treating conditions related to enzyme dysregulation (Gokcen et al., 2016).

properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-30-18-7-3-5-16(11-18)13-25-21(28)15-33-24-26-20-9-10-32-22(20)23(29)27(24)14-17-6-4-8-19(12-17)31-2/h3-12H,13-15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDFCOMZVPSFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

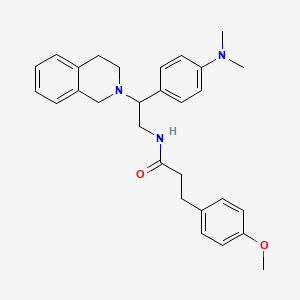

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)

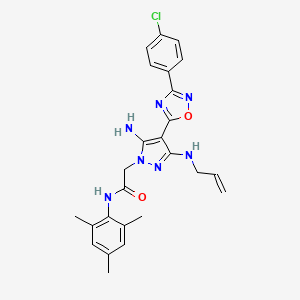

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)

![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

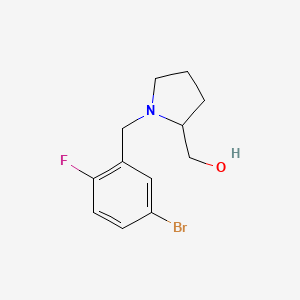

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)